molecular formula C16H12Cl2O3S B2482403 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid CAS No. 301193-87-3

4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid

Cat. No. B2482403
CAS RN: 301193-87-3
M. Wt: 355.23
InChI Key: NUIKPFYSXNMSBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid often involves multi-step reactions starting from simpler precursors. For example, compounds with similar structures have been synthesized through a series of reactions including esterification, hydrazination, salt formation, cyclization, and subsequent substitution reactions (Chen et al., 2010). These processes allow for the introduction of various functional groups, including chlorophenyl and sulfanyl groups, onto the butanoic acid backbone.

Scientific Research Applications

Molecular Docking and Structural Studies

  • Molecular Docking and Vibrational Studies: A study conducted spectroscopic and structural investigations of related butanoic acid derivatives, using experimental and theoretical approaches. These compounds showed potential as nonlinear optical materials and were found to inhibit Placenta growth factor (PIGF-1), suggesting significant biological activities (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

Antiviral Activity

  • Synthesis and Antiviral Activity: Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, revealed that some compounds exhibited anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu & Zhang, 2010).

Synthesis and Reactivity

  • Novel Synthesis of Cyclic Peroxides: A study described the manganese-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, using 1,1-bis(4-chlorophenyl)ethene as one of the reactants (Qian, Yamada, Nishino & Kurosawa, 1992).
  • Synthesis of Novel Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds: Research into the singlet oxygenation of thiophenes led to the formation of various substituted dioxetanes, which showed potential for base-induced chemiluminescence (Watanabe, Kikuchi, Maniwa, Ijuin & Matsumoto, 2010).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3S/c17-11-3-1-10(2-4-11)14(19)9-15(16(20)21)22-13-7-5-12(18)6-8-13/h1-8,15H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKPFYSXNMSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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